

GPR132: A Multifaceted Regulator of Macrophage Function

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

G protein-coupled receptor 132 (GPR132), also known as G2A, has emerged as a critical regulator of macrophage biology, influencing a spectrum of physiological and pathological processes. This technical guide provides a comprehensive overview of the function of GPR132 in macrophages, detailing its role as a sensor for metabolites and lipids, its involvement in macrophage polarization, and its implications in oncology, inflammation, and metabolic diseases. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways to serve as a valuable resource for the scientific community.

Introduction to GPR132

GPR132 is a seven-transmembrane G protein-coupled receptor highly expressed in macrophages and other immune cells.[1][2] Initially identified as a stress-inducible gene, subsequent research has unveiled its function as a receptor for various ligands, most notably lactate and oxidized lipids.[1][3] Its activation triggers downstream signaling cascades that modulate fundamental macrophage functions, including polarization, migration, phagocytosis, and efferocytosis.[1][3][4][5] The multifaceted roles of GPR132 position it as a potential therapeutic target in a range of diseases, from cancer to atherosclerosis.



Ligands and Signaling Pathways

GPR132 is activated by a variety of endogenous ligands, leading to the initiation of distinct downstream signaling pathways.

Known Ligands

The primary endogenous ligands for GPR132 identified to date include:

- Lactate: In the tumor microenvironment, cancer cell-derived lactate acts as a key activator of GPR132 on tumor-associated macrophages (TAMs).[1][2][6][7][8][9][10] This interaction is particularly significant in the acidic milieu of tumors.[1][2][10]
- 9-Hydroxyoctadecadienoic acid (9-HODE): This oxidized linoleic acid metabolite is a potent agonist of GPR132 and is implicated in mediating macrophage migration in the context of neuropathic pain.[3][11]
- Lysophosphatidylcholines (LPCs): While not direct agonists, LPCs can modulate GPR132 activity and promote chemotaxis toward apoptotic cells.[4]

Downstream Signaling Cascades

Upon ligand binding, GPR132 activates several intracellular signaling pathways:

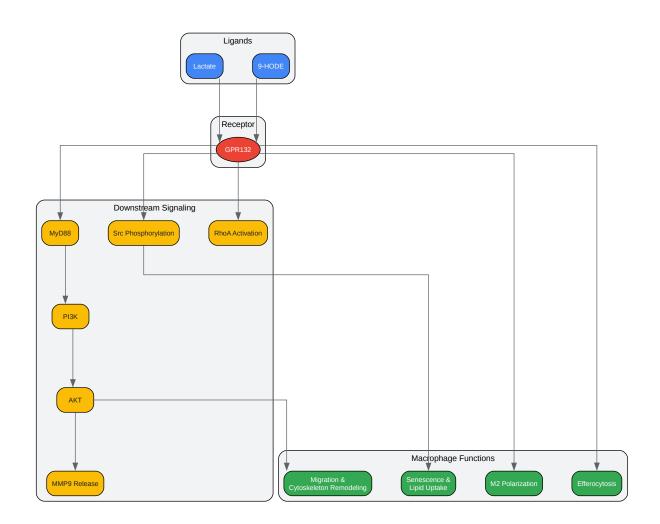
- MyD88-PI3K-AKT Signaling: Activation of GPR132 in macrophages can initiate a MyD88-PI3K-AKT signaling cascade, which is crucial for cytoskeleton remodeling and cell migration.
 [3][11] This pathway also involves the transient release of matrix metalloproteinase 9 (MMP9).[3][11]
- Src Phosphorylation: In the context of diabetic atherosclerosis, lactate-activated GPR132
 promotes macrophage senescence and lipid uptake through the phosphorylation of Src.[12]
 [13]
- RhoA Activation: GPR132 signaling has been shown to activate RhoA, a small GTPase involved in regulating the actin cytoskeleton, which can contribute to oncogenic transformation phenotypes.[14]



• Gαs and Gα13 Coupling: GPR132 has been proposed to signal through Gαs and Gα13, potentially leading to the activation of phospholipase C.[15]

Diagram: GPR132 Signaling Pathways in Macrophages





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Caption: GPR132 signaling cascades in macrophages.



Functional Roles of GPR132 in Macrophages

GPR132 plays a pivotal role in shaping macrophage phenotype and function in various contexts.

Macrophage Polarization

- M2 Polarization in Cancer: In the tumor microenvironment, cancer cell-derived lactate activates GPR132 on TAMs, promoting their polarization towards an M2-like phenotype.[1][2] [6][7][8][10] These M2 macrophages, in turn, facilitate cancer cell adhesion, migration, and invasion, contributing to metastasis.[1][2][7][8][10] GPR132 deletion or inhibition impairs M2 activation and reduces breast cancer metastasis in preclinical models.[1][2][7]
- Inflammatory Responses: The role of GPR132 in inflammatory M1/M2 polarization can be context-dependent. While lactate signaling through GPR132 promotes an M2-like state, other studies suggest GPR132 is necessary for positioning macrophages in a proinflammatory microenvironment, indirectly promoting M1 polarization.[4] GPR132-deficient mice show a reduced number of M1-like macrophages in a zymosan-induced inflammation model.[4]

Efferocytosis and Tissue Repair

GPR132 is essential for the efficient clearance of apoptotic cells (efferocytosis) by macrophages.[4][5] This process is critical for preventing secondary necrosis and inflammation, and for promoting tissue repair.[5] Efferocytosis-induced lactate production signals through GPR132 to stabilize Myc protein, a key step in efferocytosis-induced macrophage proliferation (EIMP), which expands the pool of pro-resolving macrophages.[5]

Neuropathic Pain

In nerve injury models, the GPR132 agonist 9-HODE is upregulated.[3][11] GPR132 activation on macrophages mediates their migration to the site of injury.[3][11] GPR132-deficient mice exhibit reduced mechanical hypersensitivity, accompanied by a significant decrease in invading macrophages and neutrophils and lower levels of pro-inflammatory mediators like TNF α and IL-6 at the injury site.[3][11]

Atherosclerosis



Under diabetic conditions, elevated glucose levels lead to increased lactate production by macrophages.[12][13] This lactate activates GPR132, which, through Src phosphorylation, induces macrophage senescence and enhances the uptake of oxidized low-density lipoprotein (ox-LDL), promoting foam cell formation and aggravating atherosclerosis.[12][13] Deletion of GPR132 reduces macrophage senescence and atherosclerosis in mouse models of diabetes. [12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on GPR132 function in macrophages.

Table 1: Effect of GPR132 on Macrophage Gene and Protein Expression

Condition/Model	Target Gene/Protein	Change in Expression	Reference
Lactate-treated WT vs. Gpr132-KO Macrophages	CD206, GM-CSF, CCL17 (M2 markers)	Increased in WT, attenuated in KO	[1]
EO771 tumor-bearing Gpr132-KO vs. WT mice (lung)	CD206, Arg-1, GM- CSF, CCL22 (M2 markers)	Lower in KO mice	[2]
Gpr132-KO vs. WT Macrophages	Pro-inflammatory genes	Lower in KO macrophages	[16]
Gpr132-KO vs. WT Macrophages	Pro-apoptotic genes	Higher in KO macrophages	[16]
Gpr132-KO vs. WT Macrophages	Anti-apoptotic genes	Lower in KO macrophages	[16]
Gpr132 knockdown in macrophages	Gpr132 mRNA and protein	Decreased	[14]
Gpr132 over- expression in macrophages	Gpr132 mRNA and protein	Increased	[14]



Table 2: Functional Consequences of Modulating GPR132 in Macrophages

Experimental Model	GPR132 Modulation	Observed Functional Effect	Reference
In vitro macrophage- tumor cell co-culture	Gpr132 knockdown in macrophages	Reduced cancer cell growth	[14][16]
In vitro macrophage- tumor cell co-culture	Gpr132 over- expression in macrophages	Increased cancer cell growth	[14][16]
In vitro macrophage- tumor cell co-culture	Gpr132-KO macrophages	Reduced ability to promote cancer cell colony formation and growth	[16]
Breast cancer lung metastasis mouse model	Gpr132 deletion	Impeded lung metastasis	[2][7]
Zymosan-induced acute inflammation	G2A-deficient mice	Reduced number of M1-like macrophages in inflamed tissue	[4]
Zymosan-induced acute inflammation	G2A-deficient mice	Decreased neutrophil efferocytosis	[4]
Nerve injury-induced neuropathic pain model	G2A-deficient mice	Reduced mechanical hypersensitivity	[3][11]
Nerve injury-induced neuropathic pain model	G2A-deficient mice	12-fold lower number of macrophages at the site of injury	[3]
Diabetic atherosclerosis mouse model	GPR132 deletion	Reduced macrophage senescence and atherosclerosis	[12][13]



Experimental Protocols

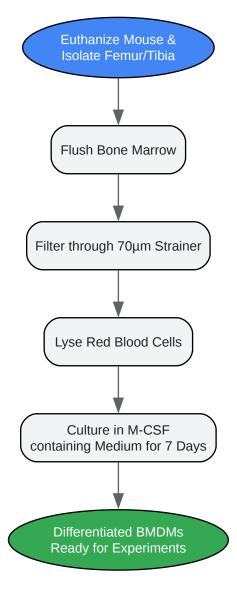
This section provides an overview of key experimental methodologies for studying GPR132 function in macrophages. These are generalized protocols and should be optimized for specific experimental conditions.

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

- Euthanize a 6-8 week old mouse by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Sterilize the hind legs with 70% ethanol.
- Isolate the femur and tibia and remove all muscle tissue.
- Flush the bone marrow from both ends of the bones using a 25-gauge needle and a syringe filled with sterile PBS or culture medium into a sterile petri dish.
- Create a single-cell suspension by gently pipetting the marrow clumps up and down.
- Filter the cell suspension through a 70 μm cell strainer to remove debris.
- Centrifuge the cells, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer (e.g., ACK lysis buffer) for 2-5 minutes at room temperature.
- Stop the lysis by adding an excess of sterile PBS and centrifuge again.
- Resuspend the cell pellet in complete BMDM medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20% L929-conditioned medium or a defined concentration of M-CSF).
- Plate the cells in non-tissue culture treated dishes.
- Culture for 7 days, replacing the medium on day 3 or 4. Adherent BMDMs will be ready for experiments.



Diagram: BMDM Isolation and Culture Workflow



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Caption: Workflow for isolating and culturing BMDMs.

Macrophage-Tumor Cell Co-culture

- Plate macrophages (e.g., BMDMs or a macrophage cell line) in the bottom of a multi-well plate.
- · Allow macrophages to adhere overnight.



- Seed tumor cells onto a transwell insert with a porous membrane (e.g., 0.4 μm pore size) in a separate plate.
- The next day, move the transwell insert containing the tumor cells into the well with the adhered macrophages.
- Co-culture for the desired period (e.g., 24-72 hours).
- Analyze either the macrophages in the bottom well or the tumor cells on the insert for changes in gene expression, protein levels, or functional characteristics.

siRNA-mediated Knockdown of GPR132

- Plate macrophages at a density that will result in 50-70% confluency at the time of transfection.
- Prepare the siRNA-lipid complex by diluting the GPR132-specific siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
- Incubate the mixture at room temperature for 10-20 minutes to allow complex formation.
- Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
- Incubate for 24-72 hours before assessing knockdown efficiency (by RT-qPCR or Western blot) and performing functional assays. A non-targeting siRNA should be used as a negative control.

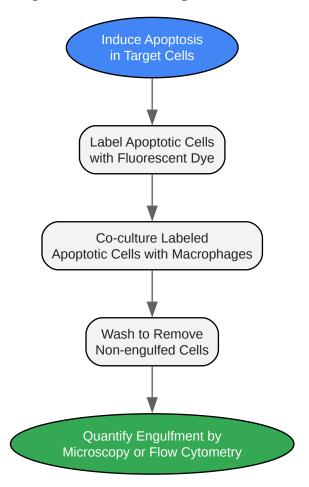
Efferocytosis Assay

- Induce apoptosis in target cells (e.g., Jurkat T cells or thymocytes) using a method such as
 UV irradiation or treatment with staurosporine.
- Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or Calcein AM) according to the manufacturer's protocol.
- Plate macrophages in a multi-well plate and allow them to adhere.



- Add the fluorescently labeled apoptotic cells to the macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
- Co-incubate for a defined period (e.g., 30-90 minutes) to allow for engulfment.
- Gently wash the wells with cold PBS to remove non-engulfed apoptotic cells.
- Quantify efferocytosis using fluorescence microscopy or flow cytometry to determine the
 percentage of macrophages that have engulfed apoptotic cells and the number of apoptotic
 cells per macrophage.

Diagram: Efferocytosis Assay Workflow



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Caption: Experimental workflow for an efferocytosis assay.



Conclusion and Future Directions

GPR132 has been established as a key receptor in macrophages, integrating metabolic and lipid signals from the microenvironment to orchestrate cellular responses. Its role in promoting M2-like polarization in tumors, mediating efferocytosis for tissue repair, and contributing to the pathology of neuropathic pain and atherosclerosis highlights its significance as a potential therapeutic target. Future research should focus on elucidating the complete spectrum of GPR132 ligands and the nuances of its signaling in different macrophage subpopulations and disease contexts. The development of specific GPR132 agonists and antagonists will be instrumental in further dissecting its function and exploring its therapeutic potential. This guide provides a solid foundation for researchers embarking on the study of this multifaceted and important macrophage receptor.

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References

- 1. Macrophage Phagocytosis Assay [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Protocol for generating a co-culture of macrophages with breast cancer tumoroids -Laboratoire PRISM [laboratoire-prism.fr]
- 4. Bone-marrow-derived macrophage isolation, culture and treatment [bio-protocol.org]
- 5. Optimized protocol for CRISPR knockout of human iPSC-derived macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An efficient and cost-effective method for disrupting genes in RAW264.7 macrophages using CRISPR-Cas9 | PLOS One [journals.plos.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Macrophage Phagocytosis Assay of Staphylococcus aureus by Flow Cytometry PMC [pmc.ncbi.nlm.nih.gov]







- 10. CRISPR/Cas9 Gene Targeting in Primary Mouse Bone Marrow-Derived Macrophages -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Optimized protocol for CRISPR knockout of human iPSC-derived macrophages. Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 13. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocols The Fleischman Lab [mpnlab.org]
- 15. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. siRNA Transfection of Mouse Bone Marrow-derived Macrophages [bio-protocol.org]
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